4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile 4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13689151
InChI: InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H
SMILES: C1=CN2C(=C(C=N2)C#N)C(=C1)Br
Molecular Formula: C8H4BrN3
Molecular Weight: 222.04 g/mol

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC13689151

Molecular Formula: C8H4BrN3

Molecular Weight: 222.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile -

Specification

Molecular Formula C8H4BrN3
Molecular Weight 222.04 g/mol
IUPAC Name 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile
Standard InChI InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)6(4-10)5-11-12/h1-3,5H
Standard InChI Key LPGNTMPITVCHSI-UHFFFAOYSA-N
SMILES C1=CN2C(=C(C=N2)C#N)C(=C1)Br
Canonical SMILES C1=CN2C(=C(C=N2)C#N)C(=C1)Br

Introduction

Structural Characteristics and Molecular Properties

The core structure of pyrazolo[1,5-a]pyridine consists of a fused bicyclic system with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). In 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile, the bromine atom occupies position 4 on the pyridine ring, while the cyano group is at position 3 on the pyrazole (Figure 1).

Theoretical Physicochemical Properties (derived from analogous compounds ):

PropertyPredicted Value
Molecular formulaC₈H₄BrN₃
Molecular weight238.04 g/mol
Density~1.7 g/cm³
pKa-1.5 to -2.0 (cyano group)
LogP (lipophilicity)~1.8

The bromine atom introduces steric and electronic effects that may influence reactivity. Comparative studies on 5- and 6-bromo isomers show bromine’s position affects π-stacking interactions and binding affinities in kinase inhibitors.

Synthetic Pathways and Reaction Mechanisms

Boc-Mediated Cyclization (Adapted from )

A plausible route for 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile synthesis involves:

  • Boc Protection: tert-Butyl (methylsulfonyl)oxycarbamate serves as a starting material.

  • Boc Removal: Reaction with trifluoroacetic acid (0–20°C, 3–5 h) yields hydroxylamine-O-sulfonic acid .

  • Cyclization: Coupling with 4-bromopyridine derivatives in tetrahydrofuran (15–20°C) forms the pyrazolo[1,5-a]pyridine core.

  • Cyano Introduction: Treatment with ethyl propiolate and organic bases (e.g., diazabicycloundecene) introduces the cyano group .

Critical Parameters:

  • Temperature control (<20°C) prevents side reactions during cyclization .

  • Stoichiometric ratios (1.5:1 nucleophile:substrate) optimize yields .

IsomerTarget KinaseIC₅₀ (nM)
5-BromoCK2120
6-BromoRET15
4-BromoTheoreticalN/A

Industrial and Pharmaceutical Relevance

Intermediate in Drug Synthesis

The 6-bromo-4-methoxy analog serves as a key intermediate in Selpercatinib production, a RET inhibitor . By analogy, 4-bromopyrazolo[1,5-a]pyridine-3-carbonitrile could be modified for:

  • Methoxy Derivatives: Introducing methoxy groups at position 4 enhances solubility .

  • Cross-Coupling Reactions: Suzuki-Miyaura reactions enable aryl group introductions for library synthesis.

Challenges and Research Gaps

  • Synthetic Accessibility: Position 4 bromination faces regioselectivity challenges due to the pyridine ring’s electronic profile.

  • Biological Screening: No published data exist on its pharmacokinetics or toxicity.

  • Crystallographic Data: X-ray structures are needed to confirm binding modes.

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